2-Chloroquinolin-3-ol
Overview
Description
2-Chloroquinolin-3-ol is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinoline ring with a chlorine atom at the second position and a hydroxyl group at the third position
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Safety and Hazards
Future Directions
The future directions for 2-Chloroquinolin-3-ol could involve its use in the synthesis of biologically active compounds . For instance, one study discussed the potential of coupling two N-heterocyclic compounds under Mitsunobu reaction conditions to provide efficient building blocks for natural product synthesis .
Mechanism of Action
Target of Action
It is structurally similar to chloroquine , an antimalarial drug. Chloroquine primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the parasite by converting toxic heme into non-toxic hemazoin .
Mode of Action
Drawing parallels from chloroquine, it can be inferred that 2-chloroquinolin-3-ol might inhibit the action of heme polymerase in malarial trophozoites . This inhibition prevents the conversion of heme to hemazoin, causing the parasite to accumulate toxic heme, which eventually leads to its death .
Biochemical Pathways
Based on the known action of chloroquine, it can be hypothesized that this compound might interfere with the heme detoxification pathway in plasmodium species . The accumulation of toxic heme could disrupt various cellular processes, leading to the death of the parasite .
Result of Action
Based on the mode of action, it can be inferred that the compound might cause the accumulation of toxic heme within the parasite, disrupting its cellular processes and leading to its death .
Biochemical Analysis
Biochemical Properties
2-Chloroquinolin-3-ol has been synthesized based on the structural requirements essential for allylamine/benzylamine antimycotics . It is known to interact with various aliphatic and aromatic amines in absolute ethanol in the presence of triethylamine . The nature of these interactions is primarily nucleophilic substitution .
Cellular Effects
The cellular effects of this compound are primarily observed in its potential antifungal activity . It has been screened in vitro for its antifungal activity against Aspergillus niger MTCC 281, Aspergillus flavus MTCC 277, Monascus purpureus MTCC 369, and Penicillium citrinum NCIM 768 . It influences cell function by inhibiting the growth of these fungal strains .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various enzymes and proteins. It has been synthesized based on the structural requirements essential for allylamine/benzylamine antimycotics
Metabolic Pathways
It is known that this compound interacts with various aliphatic and aromatic amines , suggesting that it may be involved in amine metabolism
Transport and Distribution
Given its lipophilic nature , it is likely that it interacts with various transporters or binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinolin-3-ol can be achieved through several methods. One common approach involves the cyclization of 2-chloroaniline with glycerol and sulfuric acid, followed by oxidation. Another method includes the reaction of 2-chloroquinoline with hydroxylamine under acidic conditions to introduce the hydroxyl group at the third position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2-Chloroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form 2-chloroquinolin-3-amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 2-Chloroquinolin-3-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Comparison with Similar Compounds
2-Chloroquinoline: Lacks the hydroxyl group at the third position.
3-Hydroxyquinoline: Lacks the chlorine atom at the second position.
2-Chloroquinolin-3-amine: Has an amino group instead of a hydroxyl group at the third position.
Uniqueness: 2-Chloroquinolin-3-ol is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-chloroquinolin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-8(12)5-6-3-1-2-4-7(6)11-9/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEMPRTUAQVUOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562222 | |
Record name | 2-Chloroquinolin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128676-94-8 | |
Record name | 2-Chloroquinolin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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